molecular formula C19H15F3N2OS B11580445 6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11580445
M. Wt: 376.4 g/mol
InChI Key: TZBXJZGATCLWJK-UHFFFAOYSA-N
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Description

6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the prop-2-en-1-yloxy and prop-2-en-1-ylsulfanyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Final functionalization: The nitrile group is introduced through a reaction with a cyanating agent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Addition: The double bonds in the prop-2-en-1-yloxy and prop-2-en-1-ylsulfanyl groups can undergo addition reactions with various reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure and reactivity.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar compounds to 6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile include:

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of these groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15F3N2OS

Molecular Weight

376.4 g/mol

IUPAC Name

6-(4-prop-2-enoxyphenyl)-2-prop-2-enylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H15F3N2OS/c1-3-9-25-14-7-5-13(6-8-14)17-11-16(19(20,21)22)15(12-23)18(24-17)26-10-4-2/h3-8,11H,1-2,9-10H2

InChI Key

TZBXJZGATCLWJK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC=C

Origin of Product

United States

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